molecular formula C18H13N3O7 B14156189 Acenaphthene, monopicrate CAS No. 4599-99-9

Acenaphthene, monopicrate

Cat. No.: B14156189
CAS No.: 4599-99-9
M. Wt: 383.3 g/mol
InChI Key: ISHOGBQUWROIFC-UHFFFAOYSA-N
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Description

Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8. Acenaphthene is a colorless solid that is primarily obtained from coal tar. The monopicrate derivative is formed by the reaction of acenaphthene with picric acid, resulting in a compound that has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acenaphthene, monopicrate typically involves the reaction of acenaphthene with picric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the monopicrate derivative. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acenaphthene, monopicrate undergoes various chemical reactions, including:

    Oxidation: Acenaphthene can be oxidized to form acenaphthoquinone, which is a key intermediate in the synthesis of other compounds.

    Reduction: Reduction of acenaphthene can lead to the formation of acenaphthylene.

    Substitution: The aromatic nature of acenaphthene allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Acenaphthoquinone

    Reduction: Acenaphthylene

    Substitution: Nitroacenaphthene, halogenated acenaphthene derivatives

Scientific Research Applications

Acenaphthene, monopicrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acenaphthene, monopicrate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: A related compound that is formed by the reduction of acenaphthene.

    Acenaphthoquinone: An oxidation product of acenaphthene with applications in organic synthesis.

    Naphthalene: A simpler PAH that serves as a structural basis for acenaphthene.

Uniqueness

Acenaphthene, monopicrate is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

4599-99-9

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

1,2-dihydroacenaphthylene;2,4,6-trinitrophenol

InChI

InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H

InChI Key

ISHOGBQUWROIFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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